BTD
Overview
Description
2,1,3-Benzothiadiazole (BTD) is a heterocyclic compound that has gained significant attention in various scientific fields due to its unique electronic properties. It is composed of a benzene ring fused with a thiadiazole ring, making it an electron-deficient molecule. This characteristic makes this compound an excellent candidate for applications in organic electronics, photoluminescent materials, and as a building block for more complex molecular systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
BTD can be synthesized through several methods, with one of the most common being the cyclization of o-phenylenediamine with sulfur-containing reagents. For instance, the reaction of o-phenylenediamine with sulfur monochloride (S2Cl2) in the presence of a base like pyridine can yield this compound . Another method involves the use of thionyl chloride (SOCl2) and sodium azide (NaN3) to achieve the cyclization .
Industrial Production Methods
In industrial settings, this compound is often produced using scalable methods such as the reaction of o-phenylenediamine with sulfur dichloride (SCl2) under controlled conditions. This method is favored due to its high yield and the relatively low cost of reagents .
Chemical Reactions Analysis
Types of Reactions
BTD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of dihydrobenzothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
BTD has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which BTD exerts its effects is primarily through its electron-deficient nature, which allows it to participate in various electron transfer processes. In organic electronics, this compound acts as an electron acceptor, facilitating charge transport and improving the efficiency of devices like OLEDs and solar cells . In biological systems, this compound derivatives can interact with specific molecular targets, such as enzymes or receptors, leading to their bioactivity .
Comparison with Similar Compounds
BTD is often compared with other electron-deficient heterocycles, such as:
Benzoxadiazole: Similar in structure but contains an oxygen atom instead of sulfur. This compound generally exhibits better electron-accepting properties.
Benzimidazole: Contains a nitrogen atom instead of sulfur. This compound is more commonly used in optoelectronic applications due to its superior electronic properties.
Quinoxaline: Another nitrogen-containing heterocycle.
This compound’s unique combination of electronic properties and structural versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-16-3-4-21-20(9-16)26-22(27-32(21,29)30)5-6-23(28)25-7-2-8-31-24-13-17-10-18(14-24)12-19(11-17)15-24/h3-4,9,17-19H,2,5-8,10-15H2,1H3,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADKMPRWFBOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)NCCCOC34CC5CC(C3)CC(C5)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,1,3-benzothiadiazole (BTD) and why is it significant in materials science?
A1: 2,1,3-Benzothiadiazole (this compound) is an electron-deficient building block used extensively in the development of organic semiconductors. Its significance lies in its ability to enhance electron mobility and contribute to desirable properties like strong intermolecular interactions and ambient stability. These characteristics make this compound-based materials suitable for applications in organic field-effect transistors (OFETs) [, , ].
Q2: How does the structure of this compound-based molecules influence their optical properties?
A2: The incorporation of electron-donating or electron-withdrawing substituents onto the this compound core can significantly impact the molecule's photophysical properties. For example, strong electron-donating groups enhance intramolecular charge transfer (ICT) character in the excited state, leading to solvatochromism, where the molecule's absorption and emission spectra shift depending on the solvent polarity [, , ].
Q3: Can you provide an example of how this compound derivatives are used in organic solar cell applications?
A3: Researchers have explored star-shaped molecules with a benzo[1,2-b:3,4-b′:5,6-b″]trithiophene (BTT) core and three arms containing this compound units for organic solar cells []. By varying the number of thiophene units linking the BTT core and the this compound arms, they demonstrated fine-tuning of the energy levels and overall device performance.
Q4: How does the planarity of this compound-based molecules affect their properties and potential applications?
A4: Planarity plays a crucial role in the self-assembly and charge transport properties of this compound-based materials. For example, a planar this compound-phenazine derivative exhibited a higher melting point, better crystallinity, and improved charge transport compared to its nonplanar counterpart, leading to enhanced performance in organic solar cells [].
Q5: How does the incorporation of trimethylsilyl (TMS) groups impact the properties of this compound derivatives?
A5: Introducing TMS groups to this compound derivatives significantly enhances their solubility and improves their resistance to evaporation [, ]. This modification is particularly beneficial for solution-processing techniques used in device fabrication.
Q6: How do researchers investigate the electronic structure of this compound-based thin films?
A6: Techniques like X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, and ultraviolet photoelectron spectroscopy (UPS) are employed to analyze the growth mechanisms, molecular orientations, and electronic properties of this compound-based thin films [].
Q7: Can you elaborate on the use of this compound derivatives as fluorescence imaging probes?
A7: Fluorescent this compound derivatives are gaining popularity as bioimaging probes due to their favorable photophysical properties, including large Stokes shifts, high quantum yields, good stability, and biocompatibility []. They have been used to label various cellular components, such as nuclear DNA, mitochondria, and lipid droplets.
Q8: Are there any examples of this compound-based metal complexes in scientific literature?
A8: Yes, researchers have synthesized and studied diruthenium and triruthenium complexes bridged by this compound units []. These complexes displayed interesting redox properties and were investigated for their potential applications in areas such as catalysis and molecular electronics. Another study investigated a Ru-Ag coordination polymer derived from a Ru-BTD building block for its water-splitting capabilities [].
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